molecular formula C6H6N4S2 B3353423 2-methyl-7,9-dihydro-3H-purine-6,8-dithione CAS No. 5453-11-2

2-methyl-7,9-dihydro-3H-purine-6,8-dithione

Cat. No. B3353423
CAS RN: 5453-11-2
M. Wt: 198.3 g/mol
InChI Key: FYVVRTBGCUHPMF-UHFFFAOYSA-N
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Description

2-methyl-7,9-dihydro-3H-purine-6,8-dithione, also known as Amodiaquine, is a synthetic antimalarial drug that has been widely used in the treatment of malaria. It was first synthesized in the 1940s and has been used as an alternative to chloroquine, which has become less effective due to the emergence of drug-resistant strains of malaria parasites.

Mechanism of Action

The mechanism of action of “2-methyl-7,9-dihydro-3H-purine-6,8-dithione” is not clear due to the lack of available information .

properties

IUPAC Name

2-methyl-7,9-dihydro-3H-purine-6,8-dithione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S2/c1-2-7-4-3(5(11)8-2)9-6(12)10-4/h1H3,(H3,7,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVVRTBGCUHPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=S)C2=C(N1)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393240
Record name NSC19062
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-7,9-dihydro-3H-purine-6,8-dithione

CAS RN

5453-11-2
Record name NSC19062
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19062
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC19062
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
2-methyl-7,9-dihydro-3H-purine-6,8-dithione

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